Restacorin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Restacorin is a unique chemical compound with significant importance in various scientific fields

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Restacorin involves specific reaction conditions and reagents. The preparation methods typically include the use of advanced tandem mass spectrometry techniques to unveil structural details of the compound . The synthetic routes are designed to ensure the purity and stability of the compound, which is crucial for its applications in various fields.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The production process is carefully monitored to ensure consistency and quality of the final product.

化学反应分析

Types of Reactions: Restacorin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The reaction conditions are optimized to achieve the desired products with high efficiency and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques such as mass spectrometry and chromatography.

科学研究应用

Restacorin has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating biochemical pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of specialized chemicals and materials.

作用机制

The mechanism of action of Restacorin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction is crucial for its biological and therapeutic applications .

相似化合物的比较

Restacorin is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures and properties. The comparison is based on various parameters such as reactivity, stability, and applications .

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. The detailed analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive understanding of its significance.

生物活性

Restacorin, also known as GYKI-38233, is a compound that has gained attention for its significant biological activity, particularly in the fields of cardiology and neuropharmacology. This article explores its mechanisms of action, electrophysiological effects, and potential therapeutic applications based on diverse research findings.

This compound primarily functions as an antiarrhythmic agent with class Ic properties. It modulates cardiac action potentials by blocking sodium currents (INa) in isolated ventricular myocytes. This blockade results in a use-dependent effect that is enhanced at less negative holding potentials, which is crucial for its antiarrhythmic activity. Additionally, this compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential neuroprotective effects beyond its cardiovascular applications.

Electrophysiological Effects

This compound has demonstrated several important electrophysiological effects:

- Depression of V-max : It decreases the maximum rate of rise of the action potential upstroke.

- Increased AH and HV intervals : This indicates a slowing of conduction through the atrioventricular node.

- Prolongation of QRS duration : This effect is significant in patients with decreased left ventricular function, where it produces a moderate negative inotropic effect.

Table 1: Summary of Electrophysiological Effects

| Effect | Description |

|---|---|

| V-max Depression | Decreased maximum rate of rise of action potential |

| AH Interval Increase | Slowed conduction through AV node |

| HV Interval Increase | Prolonged conduction time |

| QRS Duration Prolongation | Increased duration indicative of altered conduction |

Cardioprotective Properties

Research indicates that this compound has cardioprotective effects , particularly against ischemic damage. In studies involving isolated rat hearts, this compound accelerated cardiac recovery post-ischemia and provided protection against ischemic injury. This suggests it may have therapeutic implications for conditions such as myocardial ischemia and heart failure .

Case Study: Ischemic Damage Protection

In a controlled study using isolated working rat hearts, this compound was administered during simulated ischemic conditions. The results showed:

- Faster recovery : Hearts treated with this compound exhibited quicker restoration of contractile function after ischemia.

- Reduced infarct size : Histological analysis revealed smaller areas of necrosis compared to control groups.

Research Findings and Comparisons

This compound's unique profile sets it apart from other NMDA receptor antagonists and antiarrhythmic agents. Below is a comparative analysis highlighting its distinct features:

Table 2: Comparison with Other Compounds

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| GYKI-52466 | NMDA receptor antagonist | More potent than this compound at lower doses |

| Memantine | NMDA receptor antagonist | Primarily used for Alzheimer's disease |

| Dextromethorphan | NMDA receptor antagonist | Used mainly as a cough suppressant |

| Ketamine | NMDA receptor antagonist | Anesthetic properties; rapid antidepressant effects |

属性

IUPAC Name |

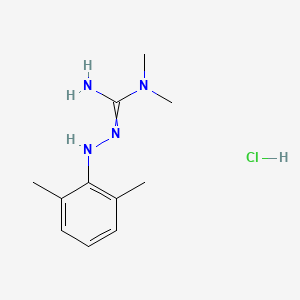

2-(2,6-dimethylanilino)-1,1-dimethylguanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.ClH/c1-8-6-5-7-9(2)10(8)13-14-11(12)15(3)4;/h5-7,13H,1-4H3,(H2,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTUHNNCEFYFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN=C(N)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。